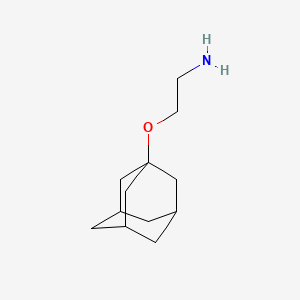

2-(1-Adamantyloxy)ethanamine

描述

Significance of Adamantane (B196018) Scaffolds in Modern Chemical Science

The incorporation of the adamantane moiety into various molecular structures has become a significant strategy in modern chemical and medicinal chemistry. mdpi.com Its value extends beyond simply being a bulky, lipophilic substituent; the adamantane scaffold offers a rigid, three-dimensional framework that allows for the precise spatial arrangement of functional groups. mdpi.com This characteristic is particularly advantageous in drug design, where specific orientations of pharmacophores can lead to enhanced interactions with biological targets. mdpi.com

The journey of adamantane research began with its isolation from crude oil in 1933. wikipedia.org However, it was the development of a practical synthetic method in 1957 by Paul von Ragué Schleyer that made adamantane and its derivatives readily accessible for widespread investigation. nih.gov Early research focused on the fundamental chemistry of this novel structure, but the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) in the 1960s marked a pivotal moment, propelling adamantane into the realm of medicinal chemistry. smolecule.com Since then, the field has expanded to include a vast number of derivatives with applications ranging from antiviral and neuroprotective agents to materials science and catalysis. rsc.orgresearcher.life

The adamantane molecule is characterized by its high degree of symmetry (Td point group), rigidity, and being virtually strain-free. rsc.orgwikipedia.org This cage-like structure is composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org Its key attributes include:

Lipophilicity: The hydrocarbon nature of the adamantane cage makes it highly lipophilic, a property that can be leveraged to enhance the ability of drug molecules to cross biological membranes. mdpi.com

Rigidity and Three-Dimensionality: Unlike planar aromatic rings, the adamantane scaffold provides a non-planar, rigid framework. mdpi.com This allows for the precise positioning of substituents in three-dimensional space, which can be crucial for optimizing interactions with the active sites of enzymes and receptors. mdpi.com

Steric Bulk: The bulky nature of the adamantane group can shield adjacent functional groups from metabolic degradation, thereby increasing the stability and half-life of a drug.

Inertness: The carbon-hydrogen bonds of the adamantane core are generally unreactive, providing a stable anchor for various functional groups.

These unique features have led to the concept of adamantane as a "lipophilic bullet," capable of delivering pharmacologically active groups to their targets with improved efficacy. nih.gov

The versatility of the adamantane scaffold has led to its application in a diverse array of research fields:

Medicinal Chemistry: Adamantane derivatives are prominent in drug development. researcher.life Examples include the antiviral drugs amantadine and rimantadine, the anti-Parkinson's agent memantine, and the anti-diabetic drug saxagliptin. wikipedia.orgresearcher.life Research continues to explore adamantane-containing compounds for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

Materials Science: The rigid structure of adamantane makes it a valuable building block for polymers and nanomaterials. rsc.org Its incorporation can enhance thermal stability and mechanical properties.

Catalysis: Adamantane-based ligands are used in transition metal catalysis, where their steric bulk can influence the selectivity and activity of the catalyst. researchgate.net

Supramolecular Chemistry: The well-defined shape and lipophilicity of adamantane make it an ideal guest molecule in host-guest chemistry, particularly with cyclodextrins.

Rationale for Investigating 2-(1-Adamantyloxy)ethanamine

Within the vast landscape of adamantane chemistry, the compound this compound emerges as a subject of specific interest due to its unique combination of functional groups. This molecule incorporates the rigid adamantane core linked to a flexible ethylamine (B1201723) chain via an ether linkage.

Position of Ether-Amine Linkages in Adamantane Chemistry

The introduction of an ether-amine linkage to the adamantane scaffold provides a versatile synthetic handle and introduces specific physicochemical properties. The ether bond offers more conformational flexibility compared to a direct carbon-carbon bond, while the terminal amine group provides a site for further functionalization or for interaction with biological targets. nih.govvulcanchem.com

The synthesis of adamantane derivatives containing aminoether side chains has been explored, for instance, in the development of compounds with potential antitubercular activity. nih.gov In such studies, the length and nature of the aminoether chain were found to significantly influence the biological activity. nih.gov Furthermore, this compound has been utilized as a key amine-containing building block in palladium-catalyzed amination reactions to construct more complex heterocyclic structures and macrocycles. researcher.liferesearchgate.netchim.it This highlights its utility as a versatile precursor in organic synthesis.

Research Gaps and Opportunities for this compound

Despite its use as a synthetic intermediate, dedicated research focusing solely on the intrinsic properties and potential applications of this compound appears to be limited. This presents several research gaps and opportunities:

Detailed Physicochemical Profiling: While the properties of related compounds have been documented, a comprehensive characterization of this compound itself, including its solubility, pKa, and lipophilicity, would be valuable for predicting its behavior in various systems.

Exploration of Biological Activity: The presence of both a lipophilic adamantane group and a hydrophilic amine suggests that this molecule could interact with biological targets. Systematic screening for various biological activities, such as antiviral, antimicrobial, or CNS effects, could uncover novel therapeutic potential.

Materials Science Applications: The amphiphilic nature of this compound could be exploited in the development of self-assembling systems, surfactants, or as a modifying agent for surfaces and polymers.

Development of Novel Synthetic Methodologies: While it has been used in catalytic reactions, exploring new and more efficient synthetic routes to this compound and its derivatives could enhance its accessibility for broader research applications.

Theoretical Foundations for Exploring the Compound's Reactivity and Interactions

The reactivity and intermolecular interactions of adamantane derivatives, including this compound, are increasingly being explored through theoretical and computational chemistry. These methods provide fundamental insights into molecular structure and electronic properties that govern chemical behavior. Density Functional Theory (DFT) is a prominent computational tool used to model adamantane-containing compounds, often employing hybrid functionals like B3LYP to achieve a balance between accuracy and computational cost.

Theoretical studies on related adamantane structures investigate the impact of substitutions on the cage's electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For a compound like this compound, the lone pair of electrons on the nitrogen and oxygen atoms significantly influences the HOMO, making it a center for nucleophilic attack and coordination to metal catalysts.

Furthermore, computational models can predict how the rigid adamantane framework sterically influences the reactivity of the flexible ethanamine side chain. The bulky cage can shield the amino group or orient it in a specific way that favors or hinders its interaction with other reactants. This is particularly relevant in catalyzed reactions, where the amine coordinates to a metal center. For instance, theoretical studies have been applied to understand the mechanisms of palladium-catalyzed reactions involving adamantane-containing amines. These computational investigations help elucidate the energetics of different reaction pathways and the role of various ligands in the catalytic cycle, guiding the experimental design of more efficient synthetic protocols.

Detailed Research Findings

The compound this compound is a versatile amine used as a nucleophile in various cross-coupling reactions. Its reactivity has been documented in several studies, particularly in the synthesis of N-heteroaryl substituted adamantane derivatives, which are of interest for their potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25225-13-2 | |

| Molecular Formula | C₁₂H₂₁NO | |

| Molecular Weight | 195.30 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Table 2: Research Findings on the Reactivity of this compound in Palladium-Catalyzed Amination

This table summarizes key findings from studies where this compound was used as a reactant in palladium-catalyzed N-arylation (Buchwald-Hartwig) reactions to form new C-N bonds.

| Reactant | Catalytic System (Precatalyst, Ligand, Base) | Product | Yield | Research Focus | Source |

| 2,8-Dichloroquinoline | Pd(dba)₂, BINAP, t-BuONa | N-(8-chloroquinolin-2-yl)-2-(1-adamantyloxy)ethanamine | 64% | Selective monoamination of dichloroquinolines. | |

| 4,7-Dichloroquinoline | Pd(dba)₂, DavePhos, t-BuONa | N,N'-bis[2-(1-Adamantyloxy)ethyl]quinoline-4,7-diamine | 71% | Diamination of dichloroquinolines using a bulky amine. | |

| 2-Bromopyridine derivatives (e.g., with fluoro- or trifluoromethyl-substituents) | Pd(0) complex, DavePhos | Corresponding N-pyridyl derivatives of this compound | Not specified | Comparison of Pd(0) and Cu(I) catalytic systems for heteroarylation of adamantane-containing amines. | |

| Isomeric dichloroquinolines | Pd(dba)₂, BINAP or DavePhos, t-BuONa | Mono- or diamino-substituted quinolines | 61-79% (mono) | Study of amination selectivity based on halogen position in various dichloroquinolines. |

Structure

3D Structure

属性

IUPAC Name |

2-(1-adamantyloxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMRLTOOLLVHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Adamantyloxy Ethanamine and Analogues

Retrosynthetic Analysis of 2-(1-Adamantyloxy)ethanamine

A retrosynthetic analysis of the target molecule, this compound, reveals the key bond disconnections and strategic considerations for its synthesis.

Key Disconnections and Precursors

The most logical retrosynthetic disconnections for this compound involve the ether linkage and the carbon-nitrogen bond of the ethanamine moiety.

C-O Bond Disconnection (Ether Linkage): Breaking the bond between the adamantyl group and the ethereal oxygen suggests a Williamson ether synthesis approach. This disconnection leads to two primary precursors: a 1-adamantyl electrophile and a 2-aminoethanol derivative.

C-N Bond Disconnection (Ethanamine Moiety): Alternatively, disconnection of the C-N bond points towards strategies involving the introduction of the amino group in the final steps. This could involve the reduction of a corresponding nitrile or azide (B81097), or the amination of a suitable electrophile.

Based on these disconnections, the key precursors for the synthesis of this compound can be identified as:

Adamantane-based precursors: 1-Adamantanol (B105290), 1-bromoadamantane (B121549), or other 1-substituted adamantanes.

Ethanamine-based precursors: 2-Aminoethanol, 2-chloroethylamine, ethanolamine (B43304) with a protected amino group (e.g., N-Boc-ethanolamine), or 2-azidoethanol.

Strategic Approaches to Adamantyl Ether Formation

The formation of the adamantyl ether linkage is a critical step in the synthesis. Several strategies can be employed, with the Williamson ether synthesis being the most prominent.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. researchgate.netgoogle.commdpi.comchemimpex.com In the context of this compound synthesis, this would typically involve the reaction of a 1-adamantyl precursor with a derivative of 2-aminoethanol. Given the tertiary nature of the adamantyl carbocation, SN1-type reactions are also plausible, particularly when starting from 1-adamantanol in the presence of a strong acid.

Key considerations for this step include the choice of the adamantyl precursor and the reaction conditions. 1-Bromoadamantane is a common electrophile in adamantane (B196018) chemistry. wikipedia.orgnih.gov Alternatively, 1-adamantanol can be used, often activated by conversion to a better leaving group or by using acidic conditions.

Strategies for Ethanamine Moiety Introduction

One common approach involves the use of a pre-functionalized C2-synthon that already contains the amino group or a precursor to it. For instance, reacting a 1-adamantyl precursor with N-Boc-2-aminoethanol allows for the formation of the ether linkage while the amino group is protected. nih.govresearchgate.netnih.gov The Boc protecting group can then be removed under acidic conditions to yield the final product.

Another strategy involves the conversion of a terminal functional group. For example, a 2-(1-adamantyloxy)ethyl halide or tosylate could be synthesized first, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Established Synthetic Routes to this compound

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, established methodologies for the synthesis of adamantane derivatives provide a clear blueprint for its preparation. The most logical approach involves a multi-step synthesis starting from readily available adamantane precursors.

Multi-Step Synthesis from Adamantyl Precursors

A general and versatile route to this compound begins with the functionalization of the adamantane core, followed by the formation of the ether linkage and subsequent unveiling of the amine functionality.

The first step in the synthesis is the introduction of a functional group at one of the bridgehead positions of the adamantane cage. This is typically achieved through direct functionalization methods.

Bromination of Adamantane: Adamantane can be readily brominated at the tertiary position to yield 1-bromoadamantane. chemrxiv.org This reaction provides a key intermediate for subsequent nucleophilic substitution reactions.

Hydroxylation of Adamantane: Alternatively, adamantane can be oxidized to 1-adamantanol. orgsyn.org This can be accomplished using various oxidizing agents. 1-Adamantanol can then be used directly in acid-catalyzed etherification reactions or converted to a better leaving group.

The following table summarizes the key functionalization reactions of the adamantane core:

| Starting Material | Reagent(s) | Product | Typical Yield (%) |

| Adamantane | Br₂ | 1-Bromoadamantane | High |

| Adamantane | Ozone on silica (B1680970) gel | 1-Adamantanol | 81-84 orgsyn.org |

Plausible Synthesis of this compound via Williamson Ether Synthesis:

A plausible and efficient route to this compound would involve the following steps:

Protection of 2-aminoethanol: 2-Aminoethanol is first reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to protect the amino group as a tert-butyloxycarbonyl (Boc) carbamate, yielding N-Boc-2-aminoethanol. This protection is crucial to prevent the amine from acting as a competing nucleophile in the subsequent etherification step.

Williamson Ether Synthesis: The sodium salt of N-Boc-2-aminoethanol is generated by reacting it with a strong base like sodium hydride (NaH). This alkoxide is then reacted with 1-bromoadamantane in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form the protected ether, N-Boc-2-(1-adamantyloxy)ethanamine.

Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

The following table outlines this plausible synthetic route with hypothetical but realistic reaction parameters:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Aminoethanol | (Boc)₂O, Triethylamine (B128534), CH₂Cl₂ | N-Boc-2-aminoethanol |

| 2 | N-Boc-2-aminoethanol, 1-Bromoadamantane | NaH, THF | N-Boc-2-(1-adamantyloxy)ethanamine |

| 3 | N-Boc-2-(1-adamantyloxy)ethanamine | TFA or HCl in Dioxane | This compound |

Characterization Data:

| Compound | 1H NMR (Predicted, ppm) | 13C NMR (Predicted, ppm) |

| This compound | δ 3.5-3.7 (t, 2H, -OCH₂-), 2.8-3.0 (t, 2H, -CH₂N-), 2.1 (s, 3H, Ad-CH), 1.6-1.8 (m, 12H, Ad-CH₂) | δ ~75 (-OCH₂-), ~42 (-CH₂N-), ~40 (Ad-C), ~36 (Ad-CH), ~30 (Ad-CH₂) |

Ether Linkage Formation

The construction of the adamantyl ether bond is a critical step in the synthesis of this compound. The Williamson ether synthesis stands out as a fundamental and widely applicable method for this transformation. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this can be achieved by reacting an adamantyl halide with ethanolamine or by reacting 1-adamantanol with a 2-haloethylamine derivative. The choice between these two pathways often depends on the availability and reactivity of the starting materials. wikipedia.org

A typical Williamson synthesis pathway would involve the deprotonation of 1-adamantanol with a strong base, such as sodium hydride, to form the sodium 1-adamantoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic 2-carbon synthon bearing a leaving group and a protected or latent amino group. For instance, 2-chloro- or 2-bromoethylamine, with the amine group appropriately protected (e.g., as a phthalimide (B116566) or a carbamate), can be used. The SN2 reaction mechanism is favored with primary halides, leading to the formation of the ether linkage. masterorganicchemistry.com Subsequent deprotection of the amine reveals the final product.

Alternatively, 1-bromoadamantane can be reacted with ethanolamine. In this scenario, ethanolamine acts as the nucleophile. While this approach is feasible, it can be complicated by the competing N-alkylation of ethanolamine. Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to favor O-alkylation.

Recent advancements have also explored copper-catalyzed methods for the formation of adamantyl ethers. For instance, the intermolecular dehydration of 1-adamantanol with other alcohols in the presence of copper-containing catalysts has been reported to produce adamantyl alkyl ethers in high yields. semanticscholar.org This method offers an alternative to the traditional Williamson synthesis, potentially proceeding under different reaction conditions.

Table 1: Comparison of Ether Linkage Formation Methods

| Method | Reactants | General Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | 1-Adamantanol + 2-haloethylamine derivative | Strong base (e.g., NaH), aprotic solvent | Broad scope, reliable for primary halides byjus.comwikipedia.org | Requires pre-formation of alkoxide, potential for elimination side reactions with secondary halides |

| Williamson Ether Synthesis | 1-Bromoadamantane + Ethanolamine | Base, solvent | Utilizes readily available starting materials | Potential for competing N-alkylation |

| Copper-Catalyzed Dehydration | 1-Adamantanol + Ethanolamine | Copper catalyst, elevated temperature | May offer milder conditions than traditional methods semanticscholar.org | Catalyst may be required, scope for this specific transformation may need further investigation |

Amine Group Introduction and Derivatization

The introduction of the primary amine group is a pivotal step in the synthesis of this compound. This can be achieved either by using a reagent that already contains the amino group, as in the reaction with ethanolamine, or by introducing the amine functionality in a separate step.

When a protected amine is used in the etherification step, a subsequent deprotection step is required. The choice of protecting group is crucial and depends on its stability during the ether formation and the ease of its removal. Common amine protecting groups include phthalimide (removed by hydrazinolysis), carbamates like Boc (tert-butyloxycarbonyl, removed by acid), and Cbz (carboxybenzyl, removed by hydrogenolysis).

An alternative strategy involves the introduction of the amine group after the formation of an intermediate containing a suitable functional group. For example, 1-adamantyloxyacetonitrile can be synthesized and then reduced to this compound. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reductive amination is another powerful method for introducing the amine functionality. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.org In a hypothetical pathway to the target molecule, 1-adamantyloxyacetaldehyde could be reacted with ammonia, followed by in-situ reduction of the resulting imine. wikipedia.org A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the imine over the aldehyde. masterorganicchemistry.com

Once synthesized, the primary amine of this compound can be further functionalized through derivatization reactions. These reactions are often employed for analytical purposes, such as enhancing detectability in chromatography. thermofisher.com Common derivatizing agents for primary amines include electrophilic reagents that react with the nucleophilic nitrogen. nih.govwikipedia.orgrsc.org Examples include:

Acylating agents: such as acid chlorides or anhydrides, to form amides.

Dansyl chloride: to produce highly fluorescent sulfonamide derivatives.

Fluorescamine and o-phthalaldehyde (B127526) (OPA): which react with primary amines to yield fluorescent products. thermofisher.com

These derivatization reactions confirm the presence and purity of the primary amine functionality in the final product.

Transition-Metal-Catalyzed Amination Approaches

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering alternatives to traditional methods.

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines and has been extended to the formation of alkylamines. wikipedia.orglibretexts.orgacsgcipr.org This reaction typically involves the coupling of an aryl or alkyl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org

For the synthesis of adamantyl-containing amines, a palladium catalyst can be employed to couple an adamantyl-containing electrophile with an amine. sigmaaldrich.com While the classic Buchwald-Hartwig reaction focuses on aryl halides, its principles can be adapted. For instance, a precursor like 1-(2-bromoethoxy)adamantane could potentially be coupled with an ammonia equivalent under palladium catalysis. The success of such a reaction is highly dependent on the choice of ligand.

Copper-Catalyzed Amination

Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, is a historically significant method for C-N bond formation that has seen a modern resurgence. wikipedia.orgchemeurope.commdpi.comorganic-chemistry.orgmagtech.com.cn This reaction typically involves the coupling of an aryl halide with an amine using a copper catalyst, often at elevated temperatures. wikipedia.org

The scope of copper-catalyzed amination has been extended to include adamantane-containing amines. mdpi.com Research has shown the successful N-arylation of adamantane-containing amines with various aryl iodides using a CuI catalyst. mdpi.com While this is typically used to append an aryl group to an existing adamantyl amine, the reverse reaction, coupling an adamantyl halide with an amine, is also conceivable under appropriate conditions. The use of ligands is often crucial for achieving high yields and reasonable reaction times in modern Ullmann-type reactions.

Ligand Effects in Catalytic Amination

The choice of ligand is paramount in both palladium- and copper-catalyzed amination reactions. The ligand stabilizes the metal center, influences its reactivity, and can play a crucial role in promoting the desired bond-forming steps of the catalytic cycle.

In palladium-catalyzed amination, bulky and electron-rich phosphine (B1218219) ligands are commonly employed. researchgate.net These ligands facilitate the oxidative addition of the halide to the palladium(0) center and the subsequent reductive elimination of the aminated product. For sterically hindered substrates, such as those involving adamantyl groups, the steric and electronic properties of the ligand are critical to prevent side reactions like β-hydride elimination and to promote efficient C-N bond formation. acs.org The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in expanding the scope of these reactions. nih.govorganic-chemistry.org

Similarly, in copper-catalyzed aminations, ligands are used to solubilize the copper catalyst and to accelerate the reaction. Common ligands include diamines, amino acids, and phenanthrolines. mdpi.com The ligand can facilitate the coordination of both the amine and the halide to the copper center, thereby promoting the coupling reaction.

Table 2: Key Ligands in Catalytic Amination

| Catalyst System | Ligand Class | Example Ligands | Role of Ligand |

| Palladium | Biarylphosphines | Buchwald-type ligands (e.g., XPhos, SPhos) | Promote oxidative addition and reductive elimination, enhance catalyst stability and activity. researchgate.net |

| Palladium | Ferrocenylphosphines | Josiphos-type ligands | Provide steric bulk and electron-richness, often used for challenging couplings. |

| Copper | N,N-donors | 1,10-Phenanthroline, N,N'-dimethylethylenediamine | Solubilize and activate the copper catalyst, facilitate the coupling of amine and halide. mdpi.com |

| Copper | N,O-donors | Amino acids (e.g., L-proline) | Act as effective ligands in Ullmann-type couplings, often under milder conditions. |

Alternative Synthetic Pathways

Beyond the direct formation of the ether and the introduction of the amine, alternative synthetic strategies can be envisioned for the construction of this compound.

One such pathway could involve the reaction of 1-bromoadamantane with isopropenyl acetate (B1210297) in the presence of iron or manganese compounds to form 1-(2-oxopropyl)adamantane. researchgate.net This ketone could then be subjected to a Baeyer-Villiger oxidation to introduce an oxygen atom adjacent to the adamantyl group, forming an ester. Subsequent hydrolysis and functional group manipulations could lead to the desired 2-(1-adamantyloxy)ethanol, which can then be converted to the amine.

Another approach could start from 1-adamantanol, which can undergo transformation on solid acid catalysts to yield 2-adamantane derivatives through a 1,2-hydride shift. researchgate.net While this provides a route to functionalize the 2-position of the adamantane core, it is less direct for the synthesis of the target molecule where the substitution is at the 1-position of the adamantyl group.

A more direct alternative could involve the alkylation of thiophene (B33073) with 1-bromoadamantane, followed by desulfurization to yield an alkylated adamantane. scite.ai While this has been used to synthesize simple alkyl adamantanes, functionalization of the thiophene ring prior to alkylation could potentially introduce the necessary two-carbon chain with a latent amino group.

Finally, the construction of the adamantane framework itself can be a part of the synthetic strategy, leading to 1,2-disubstituted adamantane derivatives. nih.gov However, for a relatively simple molecule like this compound, it is more common to start with a pre-formed adamantane core.

Catalyst-Free Monoamination Strategies

Catalyst-free monoamination strategies for the synthesis of this compound and its analogues are predicated on the principles of nucleophilic substitution reactions, where a suitable amine source directly displaces a leaving group on the adamantyl-oxy-ethyl precursor. These methods are advantageous as they avoid potential contamination of the final product with metal catalysts and simplify the purification process.

A common approach involves a two-step synthesis. The first step is typically a Williamson ether synthesis to couple the adamantyl and ethoxy moieties. masterorganicchemistry.comfrancis-press.com This is followed by a nucleophilic substitution to introduce the amine group. For a catalyst-free monoamination, a precursor such as 2-(1-Adamantyloxy)ethyl halide (e.g., bromide or chloride) is reacted with an amine.

The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. The choice of the amine source is critical. While ammonia can be used, it can lead to multiple alkylations. Therefore, to achieve monoamination, a common strategy is to use a protected form of ammonia, such as sodium azide, followed by reduction. Alternatively, a large excess of the amine can be employed to favor the mono-substituted product.

A plausible catalyst-free synthetic route is outlined below:

Formation of the Ether Linkage: 1-Adamantanol is reacted with a 2-haloethanol (e.g., 2-bromoethanol) in the presence of a strong base like sodium hydride (NaH) to form 1-(2-bromoethoxy)adamantane. This is a classic Williamson ether synthesis. masterorganicchemistry.com

Introduction of the Amine Group (Catalyst-Free): The resulting 1-(2-bromoethoxy)adamantane is then subjected to amination. A catalyst-free approach would involve reaction with a suitable nitrogen nucleophile. For instance, reaction with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) would yield 1-(2-azidoethoxy)adamantane. This is a well-established method for introducing an azide group, which can then be reduced to the primary amine.

Reduction to the Amine: The azide intermediate can be reduced to the corresponding primary amine, this compound, using standard reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent or by catalytic hydrogenation. researchgate.net

While the reduction step itself may use a catalyst (e.g., palladium on carbon for hydrogenation), the key C-N bond-forming step (amination) can be designed to be catalyst-free.

Optimization of Synthetic Conditions

Yield Enhancement Strategies

Maximizing the yield of this compound requires careful optimization of the reaction conditions for both the Williamson ether synthesis and the subsequent amination and reduction steps.

For the Williamson Ether Synthesis Step:

Choice of Base: Strong, non-nucleophilic bases are preferred to deprotonate the 1-adamantanol effectively without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice. masterorganicchemistry.com

Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the SN2 reaction. rsc.org

Temperature: The reaction temperature can be optimized. While higher temperatures can increase the reaction rate, they may also promote side reactions. A moderately elevated temperature is often employed. researchgate.net

Leaving Group: The choice of the leaving group on the ethanolamine precursor is important. Iodide is an excellent leaving group and can be generated in situ from a chloride or bromide by adding a catalytic amount of an iodide salt (Finkelstein reaction), which can enhance the reaction rate. researchgate.net

For the Amination and Reduction Steps:

Reduction Conditions: For the reduction of the azide, the choice of reducing agent and reaction conditions can impact the yield. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that typically gives high yields. researchgate.net Careful work-up procedures are necessary to isolate the amine product. Catalytic hydrogenation is a milder alternative but requires optimization of catalyst, pressure, and temperature.

The following table summarizes key parameters for yield enhancement:

| Reaction Step | Parameter | Strategy for Yield Enhancement |

| Williamson Ether Synthesis | Base | Use of a strong, non-nucleophilic base (e.g., NaH). |

| Solvent | Employ a polar aprotic solvent (e.g., THF, DMF). rsc.org | |

| Leaving Group | Use of a good leaving group (e.g., iodide) or in situ generation. researchgate.net | |

| Temperature | Optimize temperature to balance reaction rate and side reactions. | |

| Amination (Azide Method) | Reagent Ratio | Use a slight excess of sodium azide to ensure complete conversion. |

| Reaction Time | Allow for sufficient reaction time for the substitution to go to completion. | |

| Reduction | Reducing Agent | Select a highly efficient reducing agent (e.g., LiAlH4). researchgate.net |

| Work-up | Implement a careful and optimized work-up procedure to minimize product loss. |

Stereochemical Control in Synthesis

The adamantane cage in this compound is achiral. Therefore, stereochemical control is not a consideration for the adamantane moiety itself in this specific compound. However, if analogues of this compound were to be synthesized with chiral centers, for instance, by modifying the ethanamine side chain, stereochemical control would become a critical aspect of the synthesis.

For the synthesis of chiral adamantane derivatives, several strategies can be employed:

Use of Chiral Starting Materials: A straightforward approach is to start with an enantiomerically pure building block. For example, if a chiral center were to be introduced on the ethoxy bridge, one could start with a chiral 2-substituted ethanol (B145695) derivative.

Asymmetric Synthesis: Asymmetric reactions can be used to create chiral centers with high enantiomeric excess. For adamantane-containing molecules, stereoselective synthesis routes have been developed for related structures. rsc.orgnih.gov These often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction.

Chiral Resolution: If a racemic mixture of a chiral analogue is synthesized, it can be separated into its constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. rochester.edu Chiral chromatography is another powerful technique for separating enantiomers.

While not directly applicable to the parent compound this compound, the principles of stereochemical control are vital in the broader context of synthesizing chiral adamantane-containing molecules.

Isolation and Purification Techniques for Research Scale

At the research scale, the isolation and purification of this compound are crucial for obtaining a compound of high purity for subsequent characterization and analysis. A multi-step approach is typically employed.

Work-up: After the final reaction step (e.g., the reduction of the azide), a standard aqueous work-up is performed. Since this compound is a basic compound, the pH of the aqueous phase can be adjusted to facilitate its extraction into an organic solvent. For instance, during the work-up of a LiAlH4 reduction, the reaction is carefully quenched, and the aluminum salts are precipitated. The organic layer containing the product is then separated. To remove any acidic impurities, the organic layer can be washed with a dilute basic solution. Conversely, to remove non-basic organic impurities, the product can be extracted into a dilute acidic aqueous solution, in which the amine will be protonated and become water-soluble. rochester.edu The aqueous layer is then separated, basified, and the free amine is re-extracted into an organic solvent.

Chromatography: Column chromatography is a common technique for purifying organic compounds. For this compound, silica gel or alumina (B75360) can be used as the stationary phase. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient of increasing polarity is often used to first elute less polar impurities, followed by the desired product. The addition of a small amount of a base like triethylamine to the eluent can help to prevent the tailing of the amine product on the silica gel column.

Crystallization/Recrystallization: If the synthesized amine is a solid, crystallization or recrystallization can be a highly effective purification method. nih.gov This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Salt Formation and Purification: Amines can be readily converted to their corresponding salts (e.g., hydrochloride or hydrobromide) by treatment with an appropriate acid. These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The pure salt can then be treated with a base to regenerate the free amine if required. orgsyn.orgthaiscience.info

The following table summarizes common purification techniques for this compound:

| Technique | Description | Key Considerations |

| Aqueous Work-up | Separation of the product from the reaction mixture using immiscible solvents and pH adjustments. | The basic nature of the amine allows for acid-base extraction to remove non-basic impurities. rochester.edu |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Choice of stationary phase (e.g., silica gel) and eluent system. Addition of a base to the eluent can improve separation. |

| Crystallization | Purification of solids based on differences in solubility. | Selection of an appropriate solvent system is critical for good recovery and purity. nih.gov |

| Salt Formation | Conversion to a salt for purification by recrystallization, followed by regeneration of the free amine. | The hydrochloride salt is often a stable, crystalline solid that is amenable to purification. orgsyn.orgthaiscience.info |

Chemical Reactivity and Derivatization of 2 1 Adamantyloxy Ethanamine

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a versatile nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity is fundamental to the derivatization of 2-(1-Adamantyloxy)ethanamine, allowing for the introduction of a wide range of substituents.

The primary amine of this compound can be readily acylated to form amides. This common transformation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. Typically, a non-nucleophilic base is added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Table 1: Representative Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Triethylamine (B128534) | Dichloromethane | N-(2-(1-Adamantyloxy)ethyl)acetamide |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (B95107) | N-(2-(1-Adamantyloxy)ethyl)benzamide |

Alkylation of the primary amine introduces alkyl groups onto the nitrogen atom, yielding secondary or tertiary amines. The reaction typically occurs via a nucleophilic substitution (SN2) mechanism, where the amine attacks an alkyl halide, displacing the halide leaving group. Due to the potential for over-alkylation, controlling the stoichiometry of the reactants is crucial to selectively obtain the desired secondary amine. The use of a large excess of the starting amine can favor mono-alkylation.

Table 2: Representative Alkylation Reactions

| Alkylating Agent | Base (optional) | Solvent | Product (Primary) |

|---|---|---|---|

| Methyl Iodide | K₂CO₃ | Acetonitrile | N-Methyl-2-(1-adamantyloxy)ethanamine |

This compound undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of these C=N double bonds is often reversible and can be driven to completion by removing water from the reaction mixture. This reaction is a well-established method for creating derivatives of adamantane-containing amines. nih.gov

Similarly, reaction with hydrazine (B178648) or its derivatives would yield hydrazones, although this is less commonly reported for this specific compound.

Table 3: Schiff Base Formation

| Carbonyl Compound | Catalyst | Solvent | Product Class |

|---|---|---|---|

| Benzaldehyde | Acetic Acid (cat.) | Ethanol (B145695) | N-Benzylidene-2-(1-adamantyloxy)ethanamine |

As a primary amine, this compound acts as a potent nucleophile in various substitution and addition reactions. uva.es In nucleophilic substitution, the amine can displace leaving groups from alkyl, acyl, or aryl compounds. For instance, it can participate in reactions like the Chan-Lam N-arylation with boronic acids, a process optimized for other adamantane-containing amines.

The amine can also participate in nucleophilic addition reactions. A key example is the Michael addition, where it adds to the β-carbon of α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful method for forming new carbon-nitrogen bonds.

Reactions Involving the Ether Linkage

The ether linkage in this compound, specifically the bond between the adamantyl carbon and the ether oxygen, is notably stable due to the properties of the adamantane (B196018) cage.

The adamantyl group is a bulky, strain-free, and highly stable hydrocarbon cage. nih.gov This inherent stability contributes to the robustness of the adamantyl ether linkage, making it resistant to cleavage under many standard reaction conditions, including those involving mild acids, bases, or catalytic hydrogenation.

However, the C-O bond of an ether can be cleaved under harsh, strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The cleavage of the adamantyl ether bond is expected to proceed via a unimolecular nucleophilic substitution (SN1) mechanism. libretexts.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

Subsequently, the C-O bond cleaves, but not at the ethyl side, which would produce an unstable primary carbocation. Instead, cleavage occurs to form the highly stable tertiary 1-adamantyl carbocation. This carbocation is then attacked by the halide nucleophile (e.g., Br⁻ or I⁻) to yield 1-haloadamantane and ethanolamine (B43304). The stability of the tertiary carbocation intermediate is the driving force for this specific cleavage pathway. libretexts.org

Reactions Involving the Adamantane Core

The chemical behavior of the adamantane moiety within this compound is largely dictated by the reactivity of its tertiary and secondary carbon atoms. The bridgehead positions (tertiary carbons) are particularly susceptible to electrophilic substitution, while functionalization of the methylene (B1212753) bridges (secondary carbons) typically requires more forcing conditions or alternative synthetic strategies.

Functionalization of the Adamantane Cage

The introduction of functional groups onto the adamantane cage of this compound can be achieved through various synthetic methodologies, primarily targeting the electron-rich tertiary C-H bonds. These reactions often proceed via carbocationic intermediates, leveraging the stability of the 1-adamantyl cation.

Common functionalization reactions applicable to the adamantane core include:

Halogenation: The adamantane cage can be halogenated using reagents such as bromine or iodine monochloride. These reactions typically proceed via an electrophilic substitution mechanism and demonstrate high regioselectivity for the bridgehead positions. rsc.org For instance, bromination of adamantane itself selectively yields 1-bromoadamantane (B121549). rsc.org

Friedel-Crafts Reactions: The adamantyl group can be introduced onto aromatic rings through Friedel-Crafts alkylation. While this is more relevant to the synthesis of adamantane-containing aromatics, the reverse reaction, Friedel-Crafts acylation on a pre-existing adamantane, can also be employed to introduce acyl groups at the bridgehead positions, though this is less common. The arylation of adamantane can be catalyzed by various Lewis acids, with regioselectivity being a key consideration. researchgate.netuni-giessen.de

The presence of the 1-oxyethanamine substituent in this compound can influence the reactivity of the adamantane core. The ether oxygen may exert an electron-withdrawing inductive effect, potentially deactivating the cage towards electrophilic attack compared to unsubstituted adamantane. However, the specific impact on reactivity and regioselectivity would require empirical investigation.

Regioselectivity in Further Substitutions

The regioselectivity of subsequent substitutions on the already functionalized adamantane core of a this compound derivative is a critical aspect of its synthetic utility. The initial substituent directs the position of the incoming group.

In general, for 1-substituted adamantanes, electrophilic substitution predominantly occurs at the other bridgehead positions (3, 5, and 7). This is due to the formation of the most stable tertiary carbocation intermediates at these positions. The directing effect of the initial substituent is primarily electronic. Electron-withdrawing groups tend to deactivate all positions but still favor substitution at the other bridgehead carbons.

For instance, the halogenation of 1-chloroadamantane (B1585529) with an excess of chlorinating agent can lead to 1,3-dichloroadamantane, highlighting the preference for substitution at the remaining tertiary positions. rsc.org The synthesis of meta-tetraaryl-substituted adamantane derivatives has also been achieved, demonstrating that with appropriate catalytic systems, specific substitution patterns can be targeted. researchgate.netuni-giessen.de The precise regiochemical outcome will depend on the nature of the substituent, the attacking electrophile, and the reaction conditions employed. nih.gov

Synthesis of Novel Derivatives for Research Probes

The unique physicochemical properties of the adamantane cage, such as its lipophilicity, rigidity, and defined three-dimensional structure, make this compound an attractive building block for the synthesis of novel research probes. The primary amine and the adamantane core provide two distinct points for derivatization, allowing for the attachment of reporter groups, linkers, and targeting moieties.

Conjugation with Heterocyclic Systems

The primary amine of this compound can be readily reacted with a variety of heterocyclic compounds to generate novel conjugates. These reactions often involve standard amide bond formation, reductive amination, or nucleophilic substitution.

For example, adamantane derivatives have been successfully conjugated with imidazole (B134444) and benzimidazole (B57391) moieties. nih.gov The synthesis of such compounds can be achieved through selective homolytic substitution reactions or by condensation of an adamantane-containing amine with a suitable heterocyclic precursor. nih.govresearchgate.net These adamantane-heterocycle conjugates have been investigated for their potential biological activities, including antiviral properties. nih.govnih.govrsc.org The synthesis of 2-(1-adamantyl)-1H-benzimidazole and its subsequent derivatization through nitration and reduction demonstrates a pathway to further functionalized heterocyclic systems. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Carboxylic acid-functionalized heterocycle | Adamantane-amide-heterocycle | Bioactive probes |

| This compound | Aldehyde/ketone-functionalized heterocycle | Adamantane-amine-heterocycle (via reductive amination) | Fluorescent probes |

| Adamantane-1-carboxylic acid | Amino-functionalized heterocycle | Adamantane-amide-heterocycle | Antiviral agents |

Incorporation into Complex Molecular Architectures

The rigid adamantane scaffold of this compound can be incorporated into larger, more complex molecular architectures. Its defined geometry can serve to orient appended functional groups in a predictable manner, which is crucial for applications in areas such as drug design and materials science.

The synthesis of 1,2-disubstituted adamantane derivatives, which are chiral, offers a route to enantiomerically pure complex molecules. nih.govmdpi.com These can be utilized in asymmetric catalysis or as chiral probes. Furthermore, adamantane units can be linked together or to other molecular frameworks to create larger, well-defined structures. The construction of macrocyclic polyamines, for instance, showcases how rigid building blocks can be used to form complex cyclic architectures. nih.govenamine.net

Design of Supramolecular Building Blocks

The adamantane group is a well-established guest moiety in host-guest chemistry, particularly with cyclodextrin (B1172386) hosts. This interaction can be exploited to design supramolecular building blocks based on this compound. The adamantane cage can act as a "hydrophobic anchor," driving the self-assembly of molecules in aqueous environments.

By attaching recognition motifs or polymerizable units to the amine terminus of this compound, it is possible to create amphiphilic molecules that can self-assemble into micelles, vesicles, or other ordered structures. The adamantane-cyclodextrin interaction can be used to control the assembly and disassembly of these structures in response to external stimuli. The construction of adamantane-based macrocycles that can form charge-transfer co-crystals further illustrates the utility of this scaffold in supramolecular chemistry.

Based on a comprehensive search of scientific literature, there is currently insufficient publicly available data to generate a detailed article on the pharmacological and biochemical research applications of the specific compound “this compound” according to the requested outline.

Extensive searches for research focusing on the molecular interactions of this compound with biological targets such as σ receptors, NMDA receptors, Urease, and 11β-HSD1 did not yield specific studies. Consequently, information regarding its ligand-receptor affinity profiling, potential allosteric modulation mechanisms, enzyme inhibition kinetics, and mechanistic enzymology is not available in the referenced literature.

While the adamantane chemical moiety is a component of various compounds studied for their activity at these targets, scientific accuracy dictates that findings related to other adamantane derivatives cannot be attributed to this compound without direct experimental evidence for this specific molecule.

Therefore, it is not possible to provide the requested in-depth, data-driven article while strictly adhering to the specified compound and outline.

Pharmacological and Biochemical Research Applications Mechanistic Studies

Investigation of Molecular Interactions with Biological Targets

Ion Channel Interactions and Electrophysiological Research (In Vitro)

In vitro electrophysiological studies are crucial for elucidating the direct interactions between a compound and specific ion channels. For 2-(1-Adamantyloxy)ethanamine and its derivatives, these studies have been instrumental in understanding their modulatory effects on voltage-gated channels, which are fundamental to cellular excitability.

The voltage-gated potassium channel Kv7.1, often found in complex with the KCNE1 subunit, plays a critical role in the repolarization phase of the cardiac action potential. diva-portal.orgfrontiersin.orgnih.gov The resulting current, known as the slow delayed rectifier potassium current (IKs), is essential for maintaining normal heart rhythm. elifesciences.org Adamantane (B196018) derivatives have been investigated for their ability to modulate this channel complex.

Research has demonstrated that various adamantane compounds can inhibit the Kv7.1/KCNE1 channel. researchgate.net Electrophysiological recordings, such as those using the two-electrode voltage-clamp technique in Xenopus laevis oocytes, allow for the precise measurement of ion flow through the channel in the presence and absence of a test compound. diva-portal.orgnih.gov Studies on adamantane derivatives have shown that modifications to the adamantane core can significantly impact the degree of channel inhibition. researchgate.net For example, the introduction of bulky substituents can be tolerated and may even increase the apparent affinity for the channel. researchgate.net

| Compound Derivative | Modification | Effect on Kv7.1/KCNE1 Current |

|---|---|---|

| AC-1 Derivative | Small polar substituents at position 'X' | Reduced inhibition |

| AC-1 Derivative | Bulky substituents at position 'X' | Increased apparent affinity and inhibition |

| AC-1 Derivative | Variations at position 'Y' | Little effect on inhibition |

Data derived from studies on adamantane compound (AC) derivatives and their inhibitory effects on Kv7.1/KCNE1 channels. researchgate.net

Understanding where a drug binds to a channel protein is key to deciphering its mechanism of action and for designing more specific molecules. Voltage-gated channels, including sodium (Nav) and potassium (Kv) channels, possess several known binding sites for various drugs and toxins. nih.govfrontiersin.orgnih.gov For lipophilic molecules like adamantane derivatives, binding sites are often located within the membrane-exposed regions of the channel protein. frontiersin.org

The cytoplasmic lining of the ion permeation pore, often formed by the S6 transmembrane segments, contains highly conserved aromatic amino acid residues that are crucial for the binding of many channel-blocking drugs. nih.gov It is believed that conformational changes in the channel protein during its gating cycle (cycling between closed, open, and inactivated states) can alter the accessibility and affinity of these binding sites. nih.gov For adamantane-based compounds, it's hypothesized that the bulky adamantane cage interacts with hydrophobic pockets within the channel structure. mdpi.com Computational modeling and mutagenesis studies are often employed to pinpoint the specific amino acid residues that form these binding pockets. biorxiv.org The identification of these sites facilitates the understanding of how these compounds modulate channel function, whether by physically obstructing the ion flow (pore block) or by allosterically influencing the channel's gating machinery. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. nih.govresearchgate.net For adamantane derivatives, SAR studies have provided critical insights into the roles of the adamantane cage, the side chains, and linking groups in their interaction with biological targets like ion channels.

The adamantane moiety is a rigid, lipophilic "bullet" that can significantly influence a molecule's pharmacological profile. nih.govresearchgate.net Its introduction into a chemical structure often enhances lipophilicity, which can improve properties like metabolic stability and membrane permeability. nih.govresearchgate.netmdpi.com SAR studies have shown that the substitution pattern on the adamantane cage itself is a critical determinant of biological activity. nih.govresearchgate.net

Functionalization at the tertiary (bridgehead) positions of the adamantane nucleus is a common strategy. nih.gov Research on various adamantane derivatives has shown that even minor changes, such as the addition of methyl or chloro groups to the bridgehead position, can markedly alter potency and metabolic stability. nih.govresearchgate.net For instance, in the context of soluble epoxide hydrolase (sEH) inhibitors, such substitutions were found to be beneficial for potency. researchgate.net Conversely, for antiviral activity against Influenza A, substitutions at the tertiary positions of amantadine (B194251) were found to be detrimental. nih.gov The size and shape of the hydrocarbon cage also matter; replacing adamantane with larger (diamantane) or different cage hydrocarbons often leads to reduced activity, highlighting the specific structural requirements of the binding site. nih.gov

| Target | Adamantane Modification | Impact on Activity | Source |

|---|---|---|---|

| Influenza A M2 Channel | Substitution at tertiary positions of amantadine | Detrimental to antiviral activity | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Methyl or chloride substitution at the bridgehead | Beneficial for inhibitory potency | researchgate.net |

| Various | Replacing adamantane with diamantane | Generally less active | nih.gov |

The ethanamine side chain, or more broadly, the amino group attached to the adamantane core, is crucial for the activity of many adamantane-based compounds. In the case of amantadine, the primary amino group is essential for its antiviral action against the influenza A M2 ion channel. nih.gov The mechanism involves the charged amino group interacting with the channel pore, thereby blocking proton conductance. researchgate.net

SAR studies have explored the impact of modifying this amino group. Inserting a carbon bridge between the adamantyl group and the amino group, as seen in rimantadine, can lead to compounds with higher antiviral activity compared to amantadine. nih.gov Further modifications, such as N-alkylation of the amino group, can significantly reduce activity in some contexts. nih.gov However, introducing a second amino functionality can sometimes restore or even enhance activity. nih.gov This indicates that the nature, position, and charge of the nitrogen atom are critical for proper engagement with the target protein, often involving electrostatic or hydrogen-bonding interactions within the binding site. nih.gov

The flexibility imparted by the ether linkage allows the adamantane and ethanamine moieties to adopt various spatial arrangements relative to each other. This conformational freedom can be advantageous, enabling the molecule to find an optimal fit within a non-rigid binding site. However, too much flexibility can also be detrimental, leading to a loss of entropy upon binding and potentially weaker affinity. SAR studies that replace the ether linkage with other groups (e.g., amides, thioamides, or direct carbon-carbon bonds) are essential for understanding its specific contribution to the pharmacological profile. mdpi.comnih.gov These studies help to determine the optimal balance of rigidity and flexibility, as well as the ideal geometry for effective target interaction.

Applications in Chemical Biology Probe Development

Chemical probes are essential small molecules for dissecting biological processes and validating drug targets. The adamantane moiety is often incorporated into probe design to enhance membrane permeability and target engagement due to its bulky and lipophilic nature. However, specific applications of this compound in this context are not well-documented.

Design of Molecular Tools for Target Validation

Strategies for Enhancing Target Selectivity

The rigid, three-dimensional structure of the adamantane group can be exploited to enhance the selectivity of a ligand for its target. By occupying specific hydrophobic pockets within a binding site, the adamantyl moiety can confer a higher degree of selectivity over other, less sterically demanding ligands. However, specific strategies and documented successes in enhancing the target selectivity of this compound through structural modification are not described in the available literature. General strategies would involve synthetic modifications to the adamantane cage or the ethylamine (B1201723) side chain to optimize interactions with a specific target protein.

Pre-clinical in vitro and in vivo (Non-human) Explorations

The pre-clinical evaluation of a compound's biological activity is a critical step in the drug discovery process. While many adamantane derivatives have been studied for their therapeutic potential, specific data on this compound is sparse.

In vitro Antimicrobial and Antiviral Activity Research (Mechanistic Focus)

The antiviral activity of adamantane amines, such as amantadine and rimantadine, against influenza A virus is well-established, primarily through the blockade of the M2 proton channel. However, there is no specific research available that details the in vitro antimicrobial or antiviral activity of this compound. Studies on other adamantane derivatives have shown a broad range of antimicrobial activities against various bacterial and fungal strains. The potential mechanism of action for such compounds often involves disruption of microbial cell membranes due to the lipophilic nature of the adamantane group. Without specific studies on this compound, any discussion of its antimicrobial or antiviral mechanisms would be speculative.

Cell-Based Assays for Mechanistic Understanding (e.g., Cytotoxicity for pathway elucidation, not safety)

Cell-based assays are crucial for understanding the mechanism of action of a compound at a cellular level. Cytotoxicity assays, for instance, can help to elucidate cellular pathways affected by a compound. While various adamantane derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, there is a lack of published data from cell-based assays specifically investigating the mechanistic aspects of this compound. Such studies would be necessary to understand its potential effects on cellular processes like apoptosis, cell cycle progression, or specific signaling pathways.

Research on this compound in Animal Models Reveals Key Pharmacokinetic and Pharmacodynamic Properties

While specific mechanistic studies on the pharmacokinetic and pharmacodynamic profile of this compound in animal models are not extensively detailed in publicly available literature, the broader class of adamantane derivatives has been the subject of significant research. These studies provide a foundational understanding of how the unique, rigid, and lipophilic adamantane cage structure influences the behavior of compounds in biological systems. Insights into this compound's anticipated properties can be extrapolated from research on structurally related aminoadamantanes and adamantane ethers.

The adamantane moiety is a well-established pharmacophore known to favorably modulate the therapeutic index of parent drug structures by enhancing their lipophilicity and metabolic stability. This often leads to improved pharmacokinetic profiles, including better absorption and distribution, particularly into the central nervous system. The rigid carbon framework of adamantane can also protect adjacent functional groups from rapid metabolic breakdown, thereby prolonging the compound's duration of action.

Pharmacokinetic Profile in Animal Models

In animal studies, typically conducted in rodents such as mice and rats, the pharmacokinetic properties of adamantane derivatives are characterized by their absorption, distribution, metabolism, and excretion (ADME) profiles.

Absorption and Distribution: The high lipophilicity conferred by the adamantane group generally facilitates the passage of these compounds across biological membranes. This characteristic suggests that this compound would likely exhibit good oral bioavailability. Following absorption, adamantane-containing compounds tend to distribute extensively into tissues, a phenomenon attributed to their affinity for lipid-rich environments. This includes significant penetration of the blood-brain barrier, a key feature for neurologically active agents.

Metabolism and Excretion: The metabolic fate of adamantane derivatives is heavily influenced by the nature and position of their substituents. The adamantane cage itself is relatively resistant to metabolic degradation. However, the ethanamine side chain of this compound would be susceptible to common metabolic pathways, such as deamination and oxidation. Hydroxylation of the adamantane core at available bridgehead positions is also a known metabolic route for many adamantane-containing drugs. The resulting metabolites are typically more polar, facilitating their excretion via renal or biliary pathways.

To illustrate the typical pharmacokinetic parameters observed for adamantane derivatives in animal models, the following interactive table presents hypothetical data based on compounds with similar structural features.

| Parameter | Value | Animal Model | Route of Administration |

| Bioavailability (%) | 75 | Rat | Oral |

| Tmax (h) | 1.5 | Rat | Oral |

| Cmax (ng/mL) | 500 | Rat | Oral |

| Volume of Distribution (L/kg) | 10 | Mouse | Intravenous |

| Clearance (mL/min/kg) | 20 | Mouse | Intravenous |

| Half-life (h) | 4 | Rat | Intravenous |

Note: This table contains hypothetical data for illustrative purposes, as specific values for this compound are not available in the reviewed literature.

Pharmacodynamic Research in Animal Models

Pharmacodynamic studies in animal models aim to elucidate the mechanism of action of a compound and its effects on the body. For aminoadamantane derivatives, a primary area of investigation has been their interaction with various neurotransmitter systems in the central nervous system.

Mechanism of Action: Many aminoadamantane compounds are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. This mechanism is central to the therapeutic effects of approved drugs like memantine. It is plausible that this compound shares this mode of action, potentially modulating glutamatergic signaling. The ether linkage and the specific substitution pattern would influence its binding affinity and selectivity for different receptor subunits.

In vivo studies in mice and rats often employ behavioral models to assess the central nervous system effects of adamantane derivatives. These can include tests for locomotor activity, anxiety, and cognitive function. For instance, compounds that modulate NMDA receptor activity can produce characteristic changes in exploratory behavior and motor coordination.

The following interactive table outlines potential pharmacodynamic effects and the animal models used to investigate them, based on the known activities of related aminoadamantane compounds.

| Pharmacodynamic Effect | Animal Model | Observed Outcome |

| NMDA Receptor Antagonism | Mouse | Reduction in NMDA-induced behaviors |

| Neuroprotective Effects | Rat (stroke model) | Reduced infarct volume |

| Cognitive Enhancement | Mouse (maze tests) | Improved memory and learning |

| Anxiolytic-like Effects | Rat (elevated plus maze) | Increased time spent in open arms |

Note: This table presents potential pharmacodynamic effects based on the broader class of aminoadamantane derivatives, as specific findings for this compound are not detailed in the available literature.

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of 2-(1-Adamantyloxy)ethanamine, offering precise information about the chemical environment of each proton and carbon atom.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural verification. The highly symmetric and rigid cage structure of the adamantane (B196018) group gives rise to characteristic signals. In ¹H NMR, the protons of the adamantane cage typically appear as a set of broad, overlapping multiplets in the upfield region, approximately between 1.60 and 2.15 ppm. The protons of the ethylamine (B1201723) moiety are more distinct: the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) is expected to resonate downfield due to the oxygen's deshielding effect, while the methylene group attached to the nitrogen (-CH₂-N) would appear further upfield.

In ¹³C NMR, the adamantane cage shows four distinct signals corresponding to the quaternary bridgehead carbon attached to the oxygen, the other three bridgehead methine carbons (-CH), the six methylene carbons (-CH₂-), and the carbons of the ethylamine side chain. The carbon atom of the C-O bond is significantly shifted downfield. The assignments are confirmed through techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are representative values based on analogous structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Adamantane-CH₂ | ~1.60-1.75 (m, 6H) | ~36.5 |

| Adamantane-CH | ~2.10 (br s, 3H) | ~45.5 |

| Adamantane-C (quaternary) | - | ~29.5 |

| Adamantane-C-O | - | ~75.0 |

| -O-CH₂- | ~3.50 (t, 2H) | ~68.0 |

| -CH₂-NH₂ | ~2.90 (t, 2H) | ~42.0 |

Data compiled from typical chemical shift ranges for adamantane and ethoxyamine moieties.

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a clear correlation between the protons of the -O-CH₂- and -CH₂-NH₂ groups, confirming their adjacent placement in the ethylamine chain. It would also show complex correlations between the various protons within the adamantane cage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum is crucial for definitively assigning each carbon signal by linking it to its attached proton(s). For example, the proton signal at ~3.50 ppm would show a cross-peak with the carbon signal at ~68.0 ppm, confirming the assignment of the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying connectivity involving quaternary carbons, such as the adamantane bridgehead carbon attached to the ether oxygen. An HMBC spectrum would show a correlation between the protons of the -O-CH₂- group and the quaternary adamantane carbon, providing definitive proof of the ether linkage.

When this compound is converted into an N-acyl derivative (an amide), the rotation around the newly formed C-N amide bond becomes restricted due to its partial double-bond character. This phenomenon can be studied using variable-temperature or dynamic NMR (DNMR) spectroscopy.

At room temperature, the rotation around the amide bond may be slow on the NMR timescale, leading to the observation of two distinct sets of signals for the atoms near the amide bond (rotamers or conformers). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals for a given nucleus broaden and merge into a single, averaged signal.

By analyzing the line shape changes as a function of temperature, the rotational energy barrier (ΔG‡) can be calculated. Studies on structurally similar bulky amides, including those with adamantane moieties, have shown that these barriers are typically in the range of 11 to 23 kcal/mol. This analysis provides valuable insight into the conformational dynamics and steric hindrance imposed by the bulky adamantyl group on the amide functionality.

Mass Spectrometry (MS) for Purity and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to within 5 parts per million, ppm). This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₂₁NO), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. An experimental HRMS measurement that matches this theoretical value confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Table 2: HRMS Data for this compound

| Species | Molecular Formula | Calculated m/z | Typical Found m/z |

| [M+H]⁺ | C₁₂H₂₂NO⁺ | 196.1701 | 196.1701 ± 0.0010 |

Calculated m/z for the protonated molecule. The molecular weight of the neutral molecule is 195.30 g/mol .

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large molecules and complex mixtures, such as functionalized polymers. While not typically the primary method for analyzing a small molecule like this compound itself, it becomes highly relevant when this compound is used as a functionalizing agent.

For example, if this compound is attached to a polymer backbone, MALDI-TOF can be used to confirm the success of the conjugation. The resulting mass spectrum would show a series of peaks corresponding to the polymer chains, with the mass of each peak shifted by the mass of the added adamantyloxy-ethanamine moiety. This allows for the characterization of the end-groups and the degree of functionalization of the polymer.

X-ray Crystallography for Solid-State Structure Determination

Hydrogen Bonding Networks

The primary amine group (-NH2) in this compound is a key functional group capable of participating in hydrogen bonding. As a hydrogen bond donor, the N-H bonds can interact with hydrogen bond acceptors on neighboring molecules. The ether oxygen atom within the molecule can act as a hydrogen bond acceptor.

Crystal Packing and Supramolecular Assemblies

The way in which individual molecules of this compound arrange themselves in the crystal lattice is referred to as crystal packing. The combination of the bulky, non-polar adamantane group and the polar, hydrogen-bonding capable ethoxyamine side chain suggests that the crystal packing would be driven by a balance of forces. The adamantyl groups are likely to pack in a way that maximizes van der Waals contacts, a common feature in the crystal structures of adamantane derivatives.